PTX-013 HCl
Description
Contextualizing Calixarene (B151959) Architectures in Biomedical Science
Calixarenes are a class of macrocyclic compounds, forming a cup-shaped structure that makes them ideal scaffolds in medicinal chemistry. nih.govfrontiersin.org These third-generation supramolecular hosts are composed of phenolic units linked by methylene (B1212753) bridges, creating a unique molecular basket. frontiersin.orgrsc.org Their structure allows for selective functionalization at either the "upper" or "lower" rim, enabling the precise design of molecules for various biomedical applications. nih.govresearchgate.net
The inherent properties of calixarenes, such as their defined geometry and ability to form inclusion complexes with guest molecules, have made them a subject of intense research. frontiersin.orgnih.gov In biomedical science, they are explored for a multitude of uses, including:
Drug Delivery: Their hydrophobic cavity can encapsulate poorly soluble drug molecules, enhancing their bioavailability and enabling targeted or controlled release. researchgate.netnih.govjst.go.jp
Enzyme Inhibition: Functionalized calixarenes have been shown to act as potent inhibitors of enzymes like phosphatases and glutathione-S-transferase, the latter of which is implicated in multidrug resistance in cancer. nih.gov
Anticancer Agents: Certain calixarene derivatives have demonstrated intrinsic anticancer activity by inducing apoptosis or inhibiting cancer cell proliferation. mdpi.comscispace.com
Diagnostics and Bio-imaging: By conjugating calixarenes with fluorogenic groups, researchers have developed sophisticated molecular sensors and imaging agents. researchgate.netmdpi.com
Their versatility and the potential for creating highly specific therapeutic and diagnostic tools underscore the growing interest in calixarene research. researchgate.netnih.gov
The Emergence of PTX-013 HCl within Calixarene Research Compounds
The development of novel calixarene derivatives is a dynamic area of research. nih.gov While detailed public information on this compound is scarce, its nomenclature suggests it is a hydrochloride salt of the PTX-013 compound, a formulation often used to improve the solubility and stability of pharmaceutical agents. smolecule.comthermofisher.comaquaphoenixsci.com Research on related compounds indicates that PTX-013 is a polycationic calixarene designed as a potent cytotoxic agent against various tumor cells, including those resistant to other drugs. medkoo.com
The progression from earlier compounds to PTX-013 represents a targeted effort to enhance antineoplastic properties. This evolution focuses on optimizing the molecule's structure to achieve greater efficacy and selectivity against cancer cells. For instance, research on a syngeneic melanoma tumor model showed that PTX-013 inhibited tumor growth significantly more effectively than its parent compound, PTX008. medkoo.com Mechanistically, PTX-013 has been found to induce cell cycle arrest, highlighting its potential as a powerful anticancer agent. medkoo.com
Overview of Prior Research on Related Calixarene Derivatives (e.g., PTX008/Calixarene 0118)
The foundation for advanced compounds like PTX-013 was laid by extensive research on its predecessors, most notably PTX008, also known as Calixarene 0118 or OTX008. selleckchem.comdrugbank.com This compound was developed as a non-peptidic mimic of the anti-angiogenic peptide, anginex. nih.govresearchgate.net
Key research findings on PTX008/Calixarene 0118 include:
Mechanism of Action: It functions as a selective, allosteric inhibitor of Galectin-1 (Gal-1), a protein involved in tumor cell proliferation, angiogenesis, and invasion. nih.govselleckchem.comresearchgate.net Unlike other inhibitors that target the carbohydrate binding site, Calixarene 0118 binds to a different site on the Gal-1 molecule, non-competitively inhibiting its function. nih.govtue.nl
Anti-Angiogenic Properties: It has been shown to be a potent inhibitor of angiogenesis, affecting endothelial cell proliferation, migration, and cord formation. nih.govresearchgate.net
Antitumor Activity: In preclinical murine models, Calixarene 0118 effectively inhibited tumor growth in human ovarian carcinoma and melanoma. nih.gov Its efficacy is correlated with the level of Gal-1 expression in cancer cells. nih.govresearchgate.net
Clinical Development: The promising preclinical data led to the initiation of a Phase I clinical trial for OTX008 in patients with advanced solid tumors, marking a significant step in the clinical translation of calixarene-based therapies. nih.gov
The table below summarizes key characteristics of PTX008/Calixarene 0118 based on available research.
| Feature | Description | References |
| Alternate Names | Calixarene 0118, OTX008, PTX-008 | selleckchem.comdrugbank.com |
| Molecular Target | Galectin-1 (Gal-1) | nih.govselleckchem.com |
| Mechanism | Allosteric, non-competitive inhibitor of Gal-1 | nih.govresearchgate.nettue.nl |
| Primary Effect | Anti-angiogenic, inhibits endothelial cell proliferation and migration | nih.govresearchgate.net |
| Preclinical Models | Shown to inhibit tumor growth in human ovarian carcinoma and murine melanoma models | nih.gov |
| Clinical Stage | Advanced to Phase I clinical trials for advanced solid tumors | nih.gov |
The insights gained from studying PTX008/Calixarene 0118 have been instrumental in designing next-generation compounds like PTX-013, with the goal of achieving even greater potency and therapeutic benefit.
Properties
Molecular Formula |
C44H64Cl4N4O4 |
|---|---|
Molecular Weight |
854.82 |
IUPAC Name |
2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
InChI |
InChI=1S/C44H60N4O4.4ClH/c1-45(2)21-25-49-41-33-13-9-14-34(41)30-36-16-11-18-38(43(36)51-27-23-47(5)6)32-40-20-12-19-39(44(40)52-28-24-48(7)8)31-37-17-10-15-35(29-33)42(37)50-26-22-46(3)4;;;;/h9-20H,21-32H2,1-8H3;4*1H |
InChI Key |
LSGLYQIMNJNTPV-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=C2C=CC=C1CC3=CC=CC(CC4=CC=CC(CC5=CC=CC(C2)=C5OCCN(C)C)=C4OCCN(C)C)=C3OCCN(C)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
Soluble in DMSO |
storage |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyms |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Ptx 013 Hcl
Established Synthetic Pathways for Calixarene (B151959) Scaffolds
Calixarenes are cyclic oligomers typically synthesized through the condensation of phenols or substituted phenols with formaldehyde (B43269) amazonaws.comgoogle.comresearchgate.networldscientific.com. The most common method is a base-catalyzed condensation reaction, often using alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide google.com. This one-step synthesis can yield cyclic tetra-, hexa-, or octamers, depending on the reaction conditions, such as the amount of base and temperature worldscientific.comtdl.org. For instance, p-tert-butylphenol condensed with formaldehyde under alkaline conditions can lead to the corresponding calix amazonaws.com, calix google.com, or calix google.comarenes in varying yields tdl.org.
While direct condensation is effective for obtaining calixarenes with the same substituent at the para position, stepwise or convergent stepwise synthesis methods, such as fragment condensation, have been developed to produce calixarenes with different substituents worldscientific.com. Resorcinol-derived calixarenes (resorcinarenes) are synthesized via acid-catalyzed condensation of resorcinol (B1680541) with aldehydes worldscientific.com.
Specific Synthesis of PTX-013 HCl and its Precursors
The synthesis of this compound involves several steps, including the construction of the calixarene framework and the introduction of specific functional groups, followed by the formation of the hydrochloride salt smolecule.com. PTX-013 is described as a polycationic calixarene derivative medkoo.com. Its chemical name, 2,2',2'',2'''-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-1²,3²,5²,7²-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride, indicates a calix amazonaws.comarene core (tetrabenzenacyclooctaphane) functionalized at the lower rim oxygen atoms with chains terminating in N,N-dimethylethan-1-amine groups, presented as the tetrahydrochloride salt medkoo.com.
While specific detailed synthetic schemes for this compound were not extensively detailed in the search results, the general approach involves the synthesis of the calix amazonaws.comarene scaffold, followed by O-alkylation of the phenolic hydroxyl groups with a precursor containing the N,N-dimethylethan-1-amine moiety. The final step would involve treatment with hydrochloric acid to form the tetrahydrochloride salt smolecule.com. The calix amazonaws.comarene scaffold itself is typically synthesized via base-catalyzed condensation of a substituted phenol (B47542) and formaldehyde google.comworldscientific.com.
Optimization of Reaction Conditions and Purification Techniques
Optimization of calixarene synthesis involves carefully controlling parameters such as base concentration, reactant ratio, and reaction temperature to favor the formation of the desired ring size (e.g., calix amazonaws.com, google.com, or google.com) worldscientific.comtdl.org. For instance, higher temperatures and specific base conditions can favor the formation of calix amazonaws.comarene worldscientific.com. Recent efforts have also explored greener synthesis methods, such as mechanochemical approaches, which can reduce reaction times and minimize solvent use, although yields may sometimes be comparable or slightly lower than conventional methods beilstein-archives.org.
Purification of calixarenes and their derivatives is crucial due to the potential formation of mixtures during synthesis amazonaws.com. Techniques employed include recrystallization and chromatography, particularly HPLC smolecule.comamazonaws.com. Recrystallization can be effective for certain calixarenes, such as p-tert-butyl-calix amazonaws.com, google.com, and google.comarenes obtained from one-pot syntheses amazonaws.com. However, in many cases, chromatographic methods are necessary to isolate the desired product from by-products amazonaws.com. Specific purification processes, such as those based on DMSO/acetone or DMSO/EtOH recrystallization, have been reported for separating and purifying calixarenes, including larger ones researchgate.net. Calixarenes have also been utilized in purification processes themselves, for example, in the separation and purification of fullerenes through selective complexation and recrystallization google.comgoogle.com.
Design Principles for Chemical Modifications and Analog Generation
Calixarenes are attractive scaffolds for chemical modifications due to their rigid cyclic structure and the presence of reactive sites at the upper and lower rims, as well as the methylene (B1212753) bridges researchgate.netacs.org. The "lower rim" typically refers to the phenolic hydroxyl groups, while the "upper rim" refers to the para positions of the aromatic rings worldscientific.comacs.org. Modifications can also involve the aromatic "walls" or extension of the calixarene cavity researchgate.net.
Design principles for creating calixarene analogs often focus on tailoring their host-guest properties and biological activity researchgate.net. This involves introducing functional groups that can interact with target molecules or enhance desired properties like solubility or targeting amazonaws.comresearchgate.net. For PTX-013, the design incorporates cationic groups, likely to interact with negatively charged biological membranes or molecules . Strategies include O-alkylation or O-acylation of the lower rim hydroxyl groups and substitution at the para positions of the upper rim researchgate.nettcichemicals.com. Click chemistry has also been applied to calixarene modification, offering high yields and minimal reagent loss marshallplan.at.
Molecular and Cellular Mechanisms of Action of Ptx 013 Hcl
Modulation of G Protein Signaling Pathways
G proteins are integral to cellular communication, acting as molecular switches that transmit signals from a variety of extracellular stimuli to intracellular effector molecules. PTX-013 HCl has been identified to interfere with these critical signaling cascades.
This compound's mechanism involves interference with G protein signaling pathways, which are fundamental for cellular communication and response. smolecule.com It has been shown to interact with specific G protein-coupled receptors (GPCRs), thereby influencing downstream signaling. smolecule.com This interference can disrupt the normal function of heterotrimeric G proteins, particularly those of the Gαi/o family. physiology.orgresearchgate.net These proteins are typically involved in inhibitory signaling pathways, such as the inhibition of adenylyl cyclase. portlandpress.com The Gαi subfamily is a common coupling partner for GPCRs and consists of multiple subunits with distinct signaling properties. nih.gov
The interaction of this compound with Gαi/o-linked proteins can uncouple the G protein from its receptor, leading to a loss of the protein's inhibitory function. physiology.orgoup.com This uncoupling prevents the G protein from being activated by the receptor, thereby blocking the signal transduction cascade. physiology.orgnih.gov This mechanism is crucial in various physiological processes, and its disruption can have significant cellular consequences. For instance, in the context of cardiac function, the abolishment of Gαi/o protein function has been shown to eliminate cardioprotective effects. physiology.org
A key molecular action of pertussis toxin (PTX), from which the "PTX" designation in the compound name is derived, is its ability to catalyze the ADP-ribosylation of the α subunits of specific G proteins. physiology.orgnih.gov This process involves the transfer of an ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a cysteine residue on the G protein α subunit. nih.govcore.ac.uk This covalent modification prevents the G protein from interacting with its corresponding GPCR, effectively blocking its activation. oup.comnih.gov
Specifically, the Gα subunits of the Gi and Go proteins are primary substrates for PTX-catalyzed ADP-ribosylation. nih.gov This enzymatic action is carried out by the S1 subunit of the toxin. nih.gov The ADP-ribosylation of Gαi/o proteins is a well-established mechanism that uncouples them from receptor signaling. physiology.org While the direct ADP-ribosylation activity of this compound itself is a subject of ongoing investigation, its lineage from PTX suggests this as a highly probable mechanism of action.
Interference with Heterotrimeric G Proteins (e.g., Gαi/o-linked)
Interaction with Specific Biological Targets
Beyond its effects on G protein signaling, this compound also exhibits specific interactions with other important biological molecules, namely galectins.
This compound has demonstrated notable binding affinity for galectin-1 (Gal-1) and galectin-3 (Gal-3). nih.govresearchgate.net Galectins are a family of proteins that bind to β-galactoside sugars and are involved in various cellular processes, including cell adhesion, migration, and apoptosis. google.comgoogle.com
Research has shown that PTX013 binds more strongly to both Gal-1 and Gal-3 compared to its precursor, PTX008. nih.govresearchgate.net A study revealed that by modifying the structure of PTX008 to create PTX013—specifically by removing the N-dimethyl alkyl chain amide groups—the resulting reduced alkyl chain length and polar character led to an approximately eightfold stronger binding to Gal-3. nih.govresearchgate.net PTX013 also exhibits stronger binding to Gal-1. nih.govresearchgate.net Neither compound, however, interacts significantly with Galectin-7. nih.govresearchgate.net
| Compound | Target Galectin | Relative Binding Affinity |
| PTX013 | Galectin-3 | ~8-fold stronger than PTX008 |
| PTX013 | Galectin-1 | Stronger than PTX008 |
| PTX013 | Galectin-7 | No significant interaction |
| PTX008 | Galectin-3 | Weaker than PTX013 |
| PTX008 | Galectin-1 | Weaker than PTX013 |
| PTX008 | Galectin-7 | No significant interaction |
Table 1: Comparative binding affinities of PTX013 and PTX008 to different galectins. nih.govresearchgate.net
Importantly, the interaction of this compound with galectins is not at the canonical carbohydrate-binding site. Instead, it acts as an allosteric modulator. nih.govresearchgate.net This means it binds to a different site on the galectin molecule, inducing a conformational change that in turn affects the protein's primary function. google.com
Specifically, PTX013, like its predecessor PTX008, is an allosteric inhibitor of galectin binding to its natural ligand, lactose. nih.govresearchgate.netresearchgate.net By binding to a site distinct from the carbohydrate recognition domain (CRD), PTX013 can attenuate the ability of galectin-1 to bind to cell surface glycans. google.com This allosteric inhibition provides a mechanism to modulate galectin-mediated biological processes without directly competing with the natural sugar ligands.
As mentioned earlier, this compound's influence on G protein signaling is initiated by its engagement with G protein-coupled receptors (GPCRs). smolecule.com GPCRs are a vast family of transmembrane receptors that play a crucial role in signal transduction for a wide array of physiological functions. kegg.jp The interaction between this compound and a GPCR can trigger or block the activation of associated heterotrimeric G proteins. nih.gov
The specificity of this compound for certain GPCRs dictates which G protein pathways are ultimately affected. For example, the uncoupling of Gαi from its GPCR by pertussis toxin is a classic example of how such engagement can disrupt cellular signaling. nih.gov This engagement can lead to the inhibition of downstream effectors, such as adenylyl cyclase, or the modulation of ion channel activity. nih.gov The ability of this compound to engage with GPCRs highlights its potential to selectively target specific signaling pathways involved in disease processes.
Allosteric Modulation of Galectin Activity
Cellular Effects and Signal Transduction Perturbations of this compound
This compound, a synthetic polycationic calixarene (B151959), demonstrates significant cytotoxic activity against various tumor cells, including those resistant to conventional drugs. medkoo.comnih.gov Its mechanism of action involves the perturbation of fundamental cellular processes, leading to the inhibition of cancer cell proliferation.
Induction of Cell Cycle Arrest (e.g., Sub-G1 and G0/G1 Phases)
A key cellular effect of this compound is its ability to halt the progression of the cell division cycle. medkoo.com Research has shown that the compound mechanistically induces cell cycle arrest, specifically in the sub-G1 and G0/G1 phases. medkoo.comnih.gov This effect has been documented in studies using SQ20B cells, which are a model for radio-resistant human head and neck carcinoma. medkoo.comnih.gov
The G0/G1 phase is a critical checkpoint where the cell prepares for DNA synthesis. By arresting cells in this phase, this compound prevents them from entering the S phase (synthesis phase), thereby inhibiting DNA replication and subsequent cell division. The accumulation of cells in the sub-G1 phase is often indicative of apoptosis or programmed cell death, suggesting that this compound not only stops proliferation but also triggers cell death pathways. nih.gov
Table 1: Effect of this compound on Cell Cycle Progression in SQ20B Cells
| Cell Line | Compound | Observed Effect | Affected Cell Cycle Phases | Source |
|---|
Regulation of Pro-Inflammatory Cytokine Production
Specific research detailing the direct effects of this compound on the production of pro-inflammatory cytokines is limited in the available scientific literature. While studies on other compounds, sometimes abbreviated as PTX (such as Pentoxifylline or Paclitaxel), show modulation of cytokines like TNF-α, IL-1, and IL-6, these findings cannot be attributed to the distinct chemical entity this compound. mdpi.combtsjournals.comnih.gov Therefore, the precise role of this compound in regulating inflammatory responses remains an area for future investigation.
Influence on Cellular Communication Pathways
The influence of this compound on specific cellular communication pathways is not extensively characterized in current research. Investigations into other molecules abbreviated as PTX, such as Pertussis Toxin, have shown significant influence on G protein-coupled signaling pathways. aai.orgnih.govahajournals.org However, this compound is a structurally different polycationic calixarene, and its specific targets within cellular signaling cascades have not yet been fully elucidated. medkoo.comppm.edu.pl Understanding how it perturbs pathways like MAPK, PI3K/Akt, or others involved in cell survival and proliferation requires further dedicated study. mdpi.comlongdom.org
Preclinical Biological Investigations of Ptx 013 Hcl
Evaluation of Antitumor Activities in In Vitro Cancer Models
PTX-013 HCl, a polycationic calixarene (B151959) compound, has demonstrated significant cytotoxic anti-tumor properties in preclinical evaluations. Its efficacy has been systematically tested across a variety of human cancer cell lines, including those known for their resistance to standard therapies.
Inhibition of Proliferation in Human Cancer Cell Lines
Research has shown that this compound is a potent inhibitor of cell proliferation in several types of human cancer. mdpi.commdpi.com The compound exhibits a strong cytotoxic effect, with studies reporting IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) of approximately 3 µM across multiple cell lines after 72 hours of exposure. This indicates a broad-spectrum activity rather than targeted action against a single cancer type.
The cytotoxic activity of this compound has been observed in various cancer models, including:
Human head and neck carcinoma (SQ20B)
Colon adenocarcinoma (Colo-205 and DLD-1)
Breast adenocarcinoma (MCF-7)
The compound generally functions as a cytotoxic agent, inducing cell death, rather than a cytostatic agent that merely halts proliferation. mdpi.com
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Reported IC₅₀ (approx.) | Reference |
|---|---|---|---|
| SQ20B | Head and Neck Carcinoma | ~3 µM | |
| Colo-205 | Colon Adenocarcinoma | ~3 µM | |
| MCF-7 | Breast Adenocarcinoma | ~3 µM | |
| DLD-1 | Colon Adenocarcinoma | ~3 µM |
Activity Against Drug-Resistant Cancer Cell Lines
A critical aspect of this compound's preclinical profile is its pronounced effectiveness against cancer cell lines that have developed resistance to other drugs. mdpi.commdpi.com Research highlights that this compound maintains its potent cytotoxic activity against drug-resistant variants, showing comparable efficacy to that seen in the parental, drug-sensitive cell lines. mdpi.com
For instance, its effectiveness was demonstrated in resistant cell lines such as MCF7-R (a derivative of the MCF-7 breast cancer line) and DLD-R (derived from the DLD-1 colon cancer line). mdpi.com These resistant cells often exhibit an epithelial-to-mesenchymal transition (EMT) phenotype, which is associated with increased therapeutic resistance. mdpi.com The ability of this compound to overcome this common resistance mechanism makes it a compound of significant interest. mdpi.com
Table 2: Efficacy of this compound Against Parental and Drug-Resistant Cancer Cells This table is interactive. You can sort and filter the data.
| Parental Cell Line | Resistant Variant | Cancer Type | Comparative Activity of this compound | Reference |
|---|---|---|---|---|
| MCF-7 | MCF7-R | Breast Adenocarcinoma | Shows the same activity against the resistant analog | mdpi.com |
| DLD-1 | DLD-R | Colon Adenocarcinoma | Shows the same activity against the resistant analog | mdpi.com |
Effects on Specific Cancer Cell Phenotypes (e.g., Radio-Resistance)
This compound has also been evaluated for its effects on cancer cells with specific phenotypes, notably radio-resistance. mdpi.commdpi-res.com Studies have specifically utilized the SQ20B human head and neck carcinoma cell line, which is a known radio-resistant model, to investigate the compound's mechanism of action. mdpi.commdpi.com
In these radio-resistant cells, this compound was found to induce cell cycle arrest. mdpi.com Flow cytometry analysis revealed that exposure to the compound leads to an accumulation of cells in the G0/G1 phase and an increase in the sub-G1 population, which is indicative of DNA fragmentation associated with apoptosis or necrosis. mdpi.com This suggests that this compound can effectively target and eliminate cancer cells that are resistant to radiation therapy by disrupting fundamental cell cycle processes and inducing cell death. mdpi.commdpi.com
Assessment of Immunomodulatory and Anti-Inflammatory Effects in Preclinical Models
Based on available scientific literature, there are no specific preclinical studies detailing the direct immunomodulatory or anti-inflammatory effects of this compound. While the broader class of calixarene compounds, to which this compound belongs, has been noted for potential anti-inflammatory properties, and its parent compound PTX008 is known to interact with galectin-1, a protein involved in immune regulation, dedicated research into these specific effects for this compound is not publicly documented.
Modulation of Immune Responses in Disease Models
There is currently no available data from preclinical disease models to describe the modulation of immune responses by this compound.
Reduction of Inflammatory Biomarkers
There is currently no available data from preclinical models demonstrating the reduction of specific inflammatory biomarkers following treatment with this compound.
In Vivo Efficacy Studies in Non-Human Animal Models
Preclinical evaluation of this compound in living organisms is a critical step in understanding its potential as a therapeutic agent. These studies provide insights into the compound's efficacy in a complex biological system, its mechanism of action, and its pharmacokinetic profile. The following sections detail the in vivo investigations conducted on this compound.
Tumor Growth Inhibition in Syngeneic Melanoma Models
The antitumor activity of this compound was assessed in a syngeneic B16F10 melanoma mouse model. nih.gov This model is widely used in cancer research as it allows for the study of a tumor within an immunocompetent host, providing a more clinically relevant environment for evaluating immunomodulatory and direct cytotoxic effects of a compound.
In these studies, this compound demonstrated significant inhibition of tumor growth. nih.gov Research findings indicate that this compound is substantially more potent than its parent compounds, PTX008 and PTX009. nih.gov Specifically, this compound was found to inhibit tumor growth approximately 50-fold more effectively than PTX008 in the B16F10 melanoma model. nih.gov This enhanced efficacy highlights the successful chemical modifications made to the calixarene structure, leading to a more potent cytotoxic agent against cancer cells. nih.gov
While direct quantitative data on tumor volume and growth rates from these studies are not publicly available, the comparative efficacy data underscores the promising antitumor potential of this compound in a challenging melanoma model.
Table 1: Summary of In Vivo Efficacy in Syngeneic Melanoma Model
| Compound | Animal Model | Cancer Type | Efficacy Finding |
| This compound | Syngeneic Mouse | B16F10 Melanoma | ~50-fold greater tumor growth inhibition compared to PTX008. nih.gov |
| PTX008 | Syngeneic Mouse | B16F10 Melanoma | Parent compound for efficacy comparison. nih.gov |
Preclinical Efficacy in Orthotopic Cancer Models
Based on the conducted research, there is currently no publicly available data on the preclinical efficacy of this compound in orthotopic cancer models. Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, are crucial for evaluating a drug's effectiveness in a more physiologically relevant tumor microenvironment. Future studies in such models would be beneficial to further elucidate the therapeutic potential of this compound.
Pharmacodynamic Studies in Animal Systems
Pharmacodynamic studies are essential for understanding the biochemical and physiological effects of a drug on the body. For this compound, preliminary pharmacodynamic investigations have been conducted in animal systems. nih.gov
The available data, though preliminary, suggests that this compound possesses favorable in vivo characteristics. nih.gov The studies indicate that the compound exhibits good in vivo exposure, meaning it reaches the systemic circulation and is available to interact with target tissues. nih.gov Furthermore, it was observed to have a relatively long half-life, which is a desirable property for a therapeutic agent as it can allow for less frequent dosing. nih.gov These initial findings support the potential for this compound as a viable clinical candidate. nih.gov
Table 2: Summary of Pharmacodynamic Findings for this compound
| Pharmacodynamic Parameter | Finding | Implication |
| In Vivo Exposure | Good | The compound is bioavailable and can reach its site of action. nih.gov |
| Half-life | Relatively long | Suggests sustained therapeutic levels may be achievable. nih.gov |
Structure Activity Relationship Sar and Rational Compound Design for Ptx 013 Hcl Analogs
Identification of Key Structural Determinants for Biological Activity
The foundational design of calixarene-based antineoplastic agents, including PTX-013 HCl, was inspired by the amphipathic β-sheet structure of the anti-angiogenic peptide, anginex. The core principle was to create a smaller, more stable molecule that could mimic anginex's topology. The key structural features essential for the biological activity of this class of compounds are:
A Rigid, Cup-Shaped Conformation : The calixarene (B151959) macrocycle provides a pre-organized scaffold that presents functional groups in a specific three-dimensional arrangement.
A Hydrophobic Core : This is typically formed by tert-butyl or similar alkyl groups on the "upper rim" of the calixarene. This nonpolar surface is designed to mimic the hydrophobic face of anginex, which is composed of isoleucine and valine clusters.
A Polycationic Hydrophilic Face : Located on the "lower rim" of the calixarene, this face is functionalized with positively charged groups. These cationic rims, such as the aminoethyl groups in PTX-013, are crucial for enhancing interactions with cell membranes and specific biological targets like galectins. nih.gov
The evolution from earlier analogs, such as PTX008, to the more potent this compound demonstrates a critical structural modification. The removal of the N-dimethyl alkyl chain amide groups from PTX008 to create PTX-013 resulted in a molecule with a reduced alkyl chain length and a more polar character on its hydrophilic face. nih.gov This specific modification was a key determinant in significantly enhancing its binding affinity to its molecular targets. nih.gov
Impact of Calixarene Core Modifications on Target Binding
Modifications to the calixarene core and its appended functional groups have a direct and significant impact on target binding affinity and specificity. The primary molecular targets for this class of compounds have been identified as galectins, particularly galectin-1 (Gal-1) and galectin-3 (Gal-3), which are involved in tumor growth and metastasis. nih.govfrontiersin.org
This seemingly subtle modification had a profound effect on target binding. As detailed in the table below, PTX-013 demonstrated a markedly stronger binding affinity for both Gal-1 and Gal-3 compared to PTX008. The enhanced affinity is attributed to the optimized polarity and reduced steric hindrance of the modified hydrophilic face, allowing for more favorable interactions with the binding sites on the galectins. nih.gov
| Compound | Structural Modification from PTX008 | Relative Binding Affinity to Gal-3 | Relative Binding Affinity to Gal-1 |
|---|---|---|---|
| PTX008 | Baseline (Contains N-dimethyl alkyl chain amide groups) | 1x | 1x |
| This compound | Removal of N-dimethyl alkyl chain amide groups | ~8x stronger than PTX008 | Stronger than PTX008 |
This table summarizes the comparative binding affinities based on research findings. nih.gov
Role of Substituent Groups on Hydrophobic and Hydrophilic Faces
The distinct functionalization of the two faces of the calixarene scaffold creates an amphipathic molecule, a critical feature for its biological activity.
Hydrophobic Face: The upper rim of the calixarene is decorated with four tert-butyl groups. These bulky, nonpolar substituents form a hydrophobic "crown" that is essential for target recognition. nih.gov Spectroscopic studies have confirmed that this hydrophobic region, specifically the phenyl rings of the calixarene, serves as the primary binding epitope that makes direct contact with a non-polar surface on the target galectins. nih.gov This interaction mimics how the hydrophobic residues of anginex engage with endothelial cells.
Hydrophilic Face: The lower rim features polycationic groups. In PTX-013, these are aminoethyl groups, which provide a positively charged surface at physiological pH. nih.gov This hydrophilic face plays a dual role: it enhances water solubility and, more importantly, it facilitates strong interactions with the target protein. The transition from the less polar amide groups in PTX008 to the more polar amine groups in PTX-013 was a key optimization, leading to an approximately eightfold increase in binding strength to Gal-3. nih.gov
Computational and Biophysical Approaches to Structure-Activity Correlation
To understand and optimize the interaction between the calixarene compounds and their targets, researchers have employed a combination of computational modeling and advanced biophysical techniques.
Molecular modeling was instrumental in the rational design of PTX-013. nih.gov After identifying that PTX008 binds to the F-face of the Gal-3 carbohydrate recognition domain (CRD), computational models of the PTX008-Gal-3 complex were generated. nih.govresearchgate.net These models provided atomic-level insights into the binding mode and helped identify which interactions were favorable and which could be improved.
The modeling suggested that the bulky and less polar N-dimethyl alkyl chain amide groups of PTX008 were not optimal for binding. Based on these computational insights, PTX-013 was designed by removing these groups to enhance polarity and reduce unfavorable steric interactions. nih.gov The subsequent experimental validation, which showed a significantly stronger binding affinity for PTX-013, confirmed the predictive power of the molecular modeling approach. nih.gov
| Target Protein | Binding Site | Key Interacting Residues (Predicted by Modeling) |
|---|---|---|
| Galectin-3 (Gal-3) | F-face of Carbohydrate Recognition Domain (CRD) | Primary binding residues on β-strands 7, 8, and 9 |
This table indicates the binding site on Galectin-3 as identified through biophysical and modeling studies. researchgate.net
Saturation Transfer Difference (STD) Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial technique for empirically mapping the binding epitope of calixarene analogs. nih.gov STD NMR works by irradiating the target protein and observing the transfer of this saturation to the protons of a ligand that is in close contact. The intensity of the transferred saturation is proportional to the proximity of a given proton to the protein surface. researchgate.netresearchgate.net
| PTX-013 Proton Group | Relative STD Intensity (Binding to Gal-1) | Relative STD Intensity (Binding to Gal-3) | Inferred Proximity to Target |
|---|---|---|---|
| Aromatic Protons (Phenyl Rings) | High (~100%) | High (~100%) | Very Close Contact |
| tert-Butyl Protons | High (~100%) | High (~100%) | Very Close Contact |
| Methylene (B1212753) Bridge Protons | Medium (40-60%) | Medium (40-60%) | Close Contact |
| Lower Rim/Aminoethyl Protons | Low (<40%) | Low (<40%) | Further/Solvent Exposed |
This table presents a summary of STD NMR results, with relative intensities estimated from published data indicating which parts of the PTX-013 molecule are in closest contact with the galectin targets. researchgate.net
Advanced Research Methodologies and Analytical Characterization
Spectroscopic and Chromatographic Techniques for Compound Analysis
Spectroscopic and chromatographic methods are the cornerstones of chemical analysis, providing detailed information about a molecule's structure, purity, and concentration.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. torontech.com For a compound like PTX-013 HCl, HPLC is crucial for determining its purity and for quantifying its concentration in various formulations or biological samples. torontech.comjrespharm.com
A typical HPLC analysis involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. torontech.com The separated components are then detected as they exit the column, producing a chromatogram. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for precise quantification. torontech.com
The purity of this compound can be assessed by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would suggest the presence of impurities or degradation products. torontech.comfrontiersin.org By comparing the area of the main peak to the total area of all peaks, the percentage purity can be calculated. torontech.com
Table 1: Representative HPLC Parameters for Analysis of a Chemical Compound
| Parameter | Condition |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at a specific wavelength (e.g., 228 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-40 °C |
This table presents a hypothetical set of HPLC conditions. Actual parameters would need to be optimized for this compound.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound. fepbl.comcore.ac.uk It provides detailed information about the chemical environment of individual atoms within a molecule. core.ac.uk For a complex molecule like this compound, which is a calixarene (B151959) derivative, NMR is essential to confirm its intricate three-dimensional structure. medkoo.com
In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as hydrogen (¹H NMR) and carbon (¹³C NMR), absorb and re-emit this electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus. core.ac.uk
By analyzing the chemical shifts, coupling constants (which provide information about neighboring atoms), and integration (which reveals the relative number of each type of proton), a complete picture of the molecular structure can be assembled. core.ac.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further aid in piecing together the connectivity of the molecule. core.ac.uk The hydrochloride (HCl) salt form of the compound can also be confirmed through NMR analysis. wikipedia.orgrsc.org
UV-Vis Spectroscopy for Concentration and Stability Profiling
UV-Visible (UV-Vis) spectroscopy is a simple and rapid method used to determine the concentration of a substance in a solution and to monitor its stability over time. ijpsonline.comnih.gov The technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov
To determine the concentration of this compound, a solution of the compound is placed in a cuvette, and a beam of UV-Vis light is passed through it. The amount of light absorbed at a specific wavelength (the wavelength of maximum absorbance, or λmax) is measured. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. nih.gov
UV-Vis spectroscopy is also a valuable tool for stability profiling. By measuring the absorbance of a this compound solution over time and under different conditions (e.g., temperature, pH, light exposure), any degradation of the compound can be detected as a change in the absorbance spectrum. ijpsonline.comresearchgate.net This information is critical for determining the shelf-life and appropriate storage conditions for the compound. ijpsonline.com
In Vitro Cellular Assay Systems
In vitro cellular assays are fundamental for evaluating the biological activity of a compound at the cellular level. These assays provide insights into how a compound affects cell health, proliferation, and division.
Cell Viability and Proliferation Assays (e.g., Colorimetric, Luminescence)
Cell viability and proliferation assays are used to determine the effect of a compound on the number of living and dividing cells in a culture. thermofisher.com These assays are often the first step in assessing the potential cytotoxic or cytostatic effects of a compound like this compound.
There are several types of cell viability assays, many of which rely on measuring metabolic activity, which is indicative of cell health. thermofisher.com
Colorimetric Assays (e.g., MTT, MTS): These assays utilize tetrazolium salts that are reduced by metabolically active cells to form a colored formazan (B1609692) product. The amount of colored product, which can be quantified using a spectrophotometer, is directly proportional to the number of viable cells. researchgate.net
Luminescence-Based Assays (e.g., ATP assays): These assays measure the amount of adenosine (B11128) triphosphate (ATP), the primary energy currency of cells. The level of ATP is a direct indicator of the number of metabolically active cells.
By treating cancer cell lines with increasing concentrations of this compound and then performing a viability or proliferation assay, a dose-response curve can be generated. From this curve, key parameters such as the IC50 (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Table 2: Example Data from a Cell Viability Assay
| This compound Concentration (µM) | % Cell Viability (Relative to Control) |
| 0 (Control) | 100% |
| 0.1 | 95% |
| 1 | 78% |
| 10 | 52% |
| 100 | 15% |
This table represents hypothetical data from a cell viability experiment. Actual results would depend on the specific cell line and experimental conditions.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. windows.netresearchgate.net It can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). miltenyibiotec.com This information is crucial for understanding the mechanism by which a compound like this compound might be inhibiting cell proliferation. windows.netplos.org
For cell cycle analysis, cells are treated with the compound of interest and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). researchgate.net The cells are then passed in a single file through a laser beam in a flow cytometer. The amount of fluorescence emitted by each cell is proportional to its DNA content.
Cells in the G0/G1 phase have a normal amount of DNA (2N).
Cells in the S phase are actively replicating their DNA and will have a DNA content between 2N and 4N.
Cells in the G2 or M (mitosis) phase have a doubled amount of DNA (4N).
By analyzing the fluorescence histogram of a large population of cells, the percentage of cells in each phase of the cell cycle can be determined. miltenyibiotec.com If this compound induces cell cycle arrest, an accumulation of cells in a specific phase will be observed. For instance, some cytotoxic agents cause cells to arrest in the G2/M phase, preventing them from dividing. plos.org
Table 3: Hypothetical Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 65% | 20% | 15% |
| This compound (10 µM) | 25% | 15% | 60% |
This table illustrates a hypothetical scenario where this compound induces G2/M phase arrest. Actual data would be dependent on the compound's mechanism of action and the cell type used.
Biochemical Assays for Enzyme Inhibition and Receptor Binding
Biochemical assays are fundamental tools for dissecting the molecular interactions of a drug candidate. numberanalytics.com These in vitro tests measure the activity of purified enzymes or the binding of a ligand to its receptor, providing direct evidence of a compound's mechanism of action. numberanalytics.cominspiralis.com Common assay types include competitive, non-competitive, and uncompetitive inhibition assays, which help characterize how a compound interferes with enzyme function. numberanalytics.com
For receptor binding, radioligand assays are a conventional approach. researchgate.netunibe.ch These experiments use a radioactively labeled compound known to bind to a specific receptor. researchgate.net A test compound's ability to displace the radioligand indicates its affinity for the receptor. researchgate.netunibe.ch Data from these assays can determine key parameters such as the inhibition constant (K_i) or the half-maximal inhibitory concentration (IC₅₀). inspiralis.com
While this compound has been identified as a potent cytotoxic agent that induces cell cycle arrest, specific data from enzyme inhibition or receptor binding assays are not detailed in the available research. nih.gov However, to characterize a compound with such activity, researchers would typically employ a panel of assays relevant to cell cycle progression and survival pathways. This could include:
Kinase Assays: To determine if this compound inhibits cyclin-dependent kinases (CDKs) or other kinases crucial for cell cycle checkpoints.
ATPase Assays: As the function of many cellular proteins involved in DNA replication and repair depends on ATP hydrolysis, these assays could reveal if this compound interferes with this process. inspiralis.com
Receptor Binding Assays: To investigate if this compound interacts with cell surface receptors that trigger pro-survival or proliferative signaling pathways.
These biochemical evaluations are critical first steps in confirming the molecular target of a compound and guiding further development.
Western Blotting and Immunofluorescence for Protein Expression and Localization
To understand how a compound affects cellular processes, it is essential to analyze its impact on protein expression and localization. Western blotting and immunofluorescence are two powerful and complementary techniques for this purpose.
Western blotting, or immunoblotting, allows for the detection and semi-quantification of specific proteins within a complex mixture, such as a cell lysate. quartzy.comthermofisher.com The process involves separating proteins by molecular weight via gel electrophoresis, transferring them to a membrane, and then using specific primary and secondary antibodies to identify the protein of interest. quartzy.com This technique is invaluable for assessing changes in the abundance of key proteins in response to treatment. thermofisher.com For a compound like this compound, which induces cell cycle arrest, Western blotting would be used to measure the levels of proteins such as cyclins, CDKs, and apoptosis markers (e.g., cleaved caspase-3) to confirm the mechanistic pathway. nih.gov
Immunofluorescence is an imaging technique that visualizes the subcellular location of a specific protein. thermofisher.com It uses fluorescently labeled antibodies that bind to the target protein within fixed cells, and their location is then visualized using a fluorescence microscope. thermofisher.comcmu.edu This method provides crucial spatial context, revealing whether a compound causes a target protein to translocate, for example, from the cytoplasm to the nucleus. thermofisher.com In the context of this compound, immunofluorescence could be used to observe the localization of cell cycle regulatory proteins or components of the DNA damage response pathway following treatment.
While the primary studies on this compound report its effect on the cell cycle, specific Western blot or immunofluorescence data have not been published. nih.gov The table below illustrates the typical application of these techniques in drug research.
| Technique | Purpose | Example Application for a Cytotoxic Agent | Information Gained |
| Western Blotting | Quantify protein expression | Measure levels of p53 and p21 in treated vs. untreated cancer cells. | Determines if the agent upregulates tumor suppressor proteins. |
| Immunofluorescence | Visualize protein localization | Stain for Cytochrome C in treated cells. | Reveals if the agent induces mitochondrial outer membrane permeabilization, a key step in apoptosis, by showing Cytochrome C release into the cytoplasm. |
Preclinical In Vivo Model Systems for Efficacy Evaluation
Evaluating the anti-tumor efficacy of a compound requires testing in living organisms, where complex interactions within the tumor microenvironment can be assessed. mdpi.com Syngeneic and xenograft animal models are the cornerstones of preclinical cancer research. invivotek.com
Xenograft models are created by implanting human tumor cells or patient-derived tumor tissue (PDX) into immunodeficient mice. tandfonline.comnih.gov These models are widely used but lack a functional immune system, which is a significant drawback for evaluating immunotherapies. mdpi.com
Syngeneic models , in contrast, use tumor cells derived from a specific inbred mouse strain that are then implanted back into mice of the same strain. herabiolabs.com This approach provides a fully immunocompetent host, allowing for the study of interactions between the therapeutic agent, the tumor, and the host's immune system, which is critical for many modern cancer therapies. herabiolabs.com
The anti-tumor activity of this compound was evaluated using a well-established syngeneic model. medkoo.comnih.gov In this research, B16F10 melanoma cells were implanted into C57BL/6 mice. nih.gov This model is highly tumorigenic and serves as a robust platform for assessing the in vivo potency of anti-cancer agents. nih.govherabiolabs.com Studies showed that this compound demonstrated a significantly more potent inhibition of tumor growth compared to its parent compound, PTX008. medkoo.comnih.gov
| Model Component | Description | Reference |
| Model Type | Syngeneic Mouse Model | nih.gov |
| Host Strain | C57BL/6 mice | nih.gov |
| Cancer Cell Line | B16F10 (Melanoma) | nih.gov |
| Key Finding | This compound inhibits tumor growth ~50-fold better than the parent compound PTX008. | medkoo.comnih.gov |
Monitoring tumor progression and treatment response in preclinical animal models is accomplished through various in vivo imaging techniques. mdpi.com These non-invasive methods allow for longitudinal studies in the same animal, reducing variability and the number of animals required. iaea.org
Commonly used modalities include:
Bioluminescence Imaging (BLI): Often used in models with tumor cells engineered to express luciferase. It provides a sensitive readout of tumor burden. herabiolabs.com
Magnetic Resonance Imaging (MRI): Offers excellent soft-tissue contrast and high spatial resolution, making it ideal for anatomically delineating tumors and surrounding tissues. mdpi.comnetrf.org
Positron Emission Tomography (PET): A functional imaging technique that uses radiotracers to visualize metabolic processes, such as the high glucose uptake of tumors using [¹⁸F]FDG. mdpi.comnetrf.org
While the studies on this compound report detailed measurements of tumor growth inhibition, the specific imaging modality used for this monitoring is not explicitly stated. medkoo.comnih.gov
Establishment and Characterization of Syngeneic and Xenograft Animal Models
Data Analysis and Statistical Methodologies in Preclinical Research
Rigorous data analysis is crucial for interpreting the results of preclinical studies. Statistical models are applied to quantify biological responses and determine the significance of observed effects.
Dose-response experiments are conducted to determine the effect of different concentrations of a drug on a biological system, such as cancer cell viability. hubspotusercontent00.net The resulting data are typically plotted with the drug concentration on the x-axis and the measured response on the y-axis, often producing a sigmoidal curve. hubspotusercontent00.netnih.gov
Non-linear regression models are essential for analyzing these curves. invivostat.co.uk The four-parameter logistic (4PL) model is one of the most common, defined by the equation:
Y = Bottom + (Top - Bottom) / (1 + (IC₅₀/X)^HillSlope)
This model allows for the precise calculation of key pharmacological parameters, including the IC₅₀ (the concentration that produces 50% of the maximal inhibition) and the slope of the curve (Hill Slope). nih.gov Research on this compound notes its effectiveness in inhibiting the growth of multiple human cancer cell lines, which would have been determined through such dose-response analyses. nih.gov
The following table provides an illustrative example of dose-response data that would be analyzed using a non-linear regression model.
| Concentration (nM) | Response (% Inhibition) |
| 0.1 | 5 |
| 1 | 12 |
| 10 | 48 |
| 50 | 75 |
| 100 | 92 |
| 500 | 98 |
| 1000 | 99 |
Multi-Omics Profiling for Mechanistic Insight
The elucidation of a drug candidate's mechanism of action is a critical step in its development, providing a foundational understanding of its biological effects. For complex molecules like this compound, advanced research methodologies, particularly multi-omics profiling, are invaluable. mdpi.com These approaches allow for a holistic view of the molecular changes induced by the compound, moving beyond a single target to a systems-level understanding of its impact on the transcriptome, proteome, and metabolome. mdpi.com By integrating these large-scale datasets, researchers can identify primary targets, off-target effects, downstream signaling cascades, and potential mechanisms of resistance.
Proteomics and Structural Analysis in Target Identification
While broad, unbiased multi-omics screens on this compound are an area of ongoing research interest, targeted proteomic and structural analysis techniques have already provided significant mechanistic insights. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying protein-ligand interactions, has been instrumental in identifying and characterizing the binding of PTX-013 to specific protein targets.
Research using 15N,1H HSQC NMR spectroscopy demonstrated that the calixarene structure of PTX-013 interacts with members of the galectin family of proteins, which are involved in processes like cell adhesion, proliferation, and apoptosis. nih.gov Specifically, studies identified direct binding to galectin-1 (Gal-1) and galectin-3 (Gal-3). nih.gov Molecular modeling, guided by these NMR findings, helped to optimize the structure from its precursor, PTX008, to the more potent PTX-013. nih.gov The key structural change involved reducing the alkyl chain length, which resulted in an approximately eightfold stronger binding affinity for Gal-3 compared to PTX008. nih.gov Further investigation showed that PTX-013 acts as an allosteric inhibitor of the galectin's ability to bind its canonical ligand, lactose. nih.gov
The following table summarizes the comparative binding characteristics of PTX-013 and its precursor, PTX008, against different galectins as determined by these advanced analytical methods.
| Compound | Target Protein | Relative Binding Affinity | Analytical Method |
| This compound | Galectin-3 (Gal-3) | ~8-fold stronger than PTX008 | NMR Spectroscopy, Molecular Modeling |
| This compound | Galectin-1 (Gal-1) | Stronger than PTX008 | NMR Spectroscopy |
| This compound | Galectin-7 (Gal-7) | No significant interaction | NMR Spectroscopy |
| PTX008 | Galectin-3 (Gal-3) | Weaker than PTX-013 | NMR Spectroscopy |
| PTX008 | Galectin-1 (Gal-1) | Weaker than PTX-013 | NMR Spectroscopy |
| PTX008 | Galectin-7 (Gal-7) | No significant interaction | NMR Spectroscopy |
This table is based on findings from a 2021 study published in ChemMedChem. nih.gov
Potential of Integrated Multi-Omics Approaches
Building on targeted discoveries, a comprehensive multi-omics strategy can provide a broader map of the cellular response to this compound. Such an approach would integrate data from transcriptomics, proteomics, and metabolomics to construct a detailed model of the drug's mechanism. researchgate.net Chemical proteomics, for instance, can identify the full spectrum of protein targets within a cell, distinguishing direct binding events from downstream secondary effects. eu-openscreen.euelifesciences.org This helps to understand both on-target efficacy and potential off-target interactions. elifesciences.org
The table below outlines various omics technologies and their potential application in deepening the mechanistic understanding of this compound.
| Omics Technology | Key Methodologies | Potential Mechanistic Insights for this compound Research |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | - Identify genes that are up- or down-regulated upon treatment. - Uncover compensatory signaling pathways. - Characterize gene expression signatures associated with sensitivity or resistance. |
| Proteomics | Mass Spectrometry (MS)-based Thermal Shift Assays, Affinity-based Protein Profiling | - Identify direct protein binding partners and off-targets across the proteome. eu-openscreen.euelifesciences.org - Analyze changes in protein expression and post-translational modifications. - Elucidate the impact on protein complexes and cellular signaling networks. elifesciences.org |
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | - Profile changes in cellular metabolites to understand the impact on metabolic pathways. researchgate.net - Identify metabolic vulnerabilities that could be exploited. - Link target engagement to functional metabolic consequences. |
By employing these multi-omics strategies, researchers can resolve complex biological responses and build a comprehensive mechanistic model for this compound. This integrated approach is crucial for understanding not only how the compound works but also for identifying patient populations that may benefit most and for developing rational combination therapies in the future.
Future Directions and Unanswered Questions in Preclinical Ptx 013 Hcl Research
Elucidating Novel Molecular Targets and Pathways
A primary unanswered question in PTX-013 HCl research is the identity of its precise molecular target. While its parent compound, OTX008, is known to interact with galectin-1, preliminary data indicate that the cytotoxic actions of this compound are not directed at this protein. tue.nl Mechanistic studies have revealed that this compound induces cell cycle arrest in the sub-G1 and G0/G1 phases in radio-resistant human head and neck carcinoma models, a key indicator of its cytotoxic pathway. nih.govresearchgate.netmedkoo.com However, the direct intracellular binding partner that initiates this cascade remains unknown.
Future research must prioritize the identification of this target to fully comprehend the compound's mechanism of action. Methodologies such as affinity chromatography coupled with mass spectrometry, thermal shift assays, and unbiased genetic screening with CRISPR-Cas9 could be employed to identify the protein(s) that directly bind to this compound. Pinpointing the target is crucial for understanding its selectivity, predicting potential off-target effects, and identifying patient populations most likely to respond.
| Feature | This compound | Paclitaxel (B517696) (Reference Agent) |
| Chemical Class | Polycationic Calixarene (B151959) | Taxane Diterpenoid |
| Known Target | Undetermined (Not Galectin-1) | β-Tubulin nih.gov |
| Cellular Effect | Induces sub-G1 and G0/G1 cell cycle arrest nih.gov | Stabilizes microtubules, leading to G2/M arrest nih.gov |
| Key Research Question | What is the direct molecular target responsible for cytotoxicity? | How can resistance via tubulin mutations be overcome? |
Exploring Potential Synergistic Effects with Other Research Agents
The high potency of this compound, especially against treatment-resistant cancers, makes it an attractive candidate for combination therapies. nih.govfrontiersin.org The possibility of combining it with other chemotherapeutics is considered an intriguing option for future exploration. researchgate.net To date, no specific synergistic studies involving this compound have been published. Therefore, a significant future direction is the systematic preclinical evaluation of this compound in combination with other established and investigational anticancer agents.
Given its distinct mechanism centered on G0/G1 arrest, there is a strong rationale for combining it with drugs that target other phases of the cell cycle or different cellular pathways. Potential combinations could include:
DNA-damaging agents (e.g., Cisplatin): To target cells in different cell cycle phases.
Targeted therapies: Such as kinase inhibitors that block specific oncogenic signaling pathways.
Immunotherapies (e.g., Checkpoint Inhibitors): To investigate whether the cytotoxicity of this compound can induce an immunogenic cell death, thereby enhancing the response to immune checkpoint blockade.
These studies are essential to determine if combination regimens can produce synergistic effects, allowing for greater efficacy or the use of lower concentrations to minimize potential toxicities.
| Potential Combination Class | Rationale for Preclinical Investigation | Example Agents for Study |
| Standard Chemotherapeutics | Complementary mechanisms of action and cell cycle targeting. | Cisplatin, Doxorubicin |
| Anti-Angiogenic Agents | Targeting the tumor microenvironment in addition to direct cytotoxicity. | Bevacizumab |
| Immune Checkpoint Inhibitors | Potential for inducing immunogenic cell death to enhance anti-tumor immunity. | Anti-PD-1/PD-L1 antibodies |
| PARP Inhibitors | Exploiting potential vulnerabilities in DNA damage repair pathways. | Olaparib |
Investigating Mechanisms of Acquired Resistance in Preclinical Models
A compelling feature of this compound is its ability to inhibit the growth of cancer cells that are already resistant to other drugs. nih.govnih.gov However, a critical and unanswered question is whether cancer cells can develop acquired resistance to this compound itself over time. Understanding the potential for and mechanisms of such resistance is fundamental for its long-term clinical prospects.
Future preclinical work should involve generating this compound-resistant cell lines through chronic, dose-escalating exposure. These resistant models would be invaluable for:
Identifying Resistance Mechanisms: Using multi-omics approaches (genomics, transcriptomics, proteomics) to compare resistant cells to their sensitive counterparts. This could reveal whether resistance emerges through known mechanisms, such as the upregulation of drug efflux pumps like ABCB1, or through novel pathways related to the compound's unique target. oncotarget.com
Developing Counter-Strategies: Once a resistance mechanism is identified, strategies to overcome it can be explored, such as co-administration of an agent that inhibits the resistance pathway.
| Potential Resistance Mechanism | Method of Investigation | Relevance to this compound |
| Upregulation of Efflux Pumps | qRT-PCR and Western blot for ABC transporters (e.g., ABCB1) in resistant cell lines. | Common mechanism for chemotherapy resistance; needs to be investigated for this novel calixarene. oncotarget.com |
| Target Protein Mutation | Gene sequencing of the identified target in resistant vs. sensitive cells. | A possibility once the direct molecular target of this compound is discovered. |
| Activation of Bypass Pathways | Phospho-proteomic and transcriptomic analysis to identify upregulated survival signals. | Could reveal how cells adapt to cytotoxicity induced by this compound. |
Development of Advanced Delivery Systems for Enhanced Preclinical Efficacy
Like many complex organic molecules and other calixarenes, this compound faces challenges related to its physicochemical properties, such as poor aqueous solubility, which can impact its formulation and in vivo delivery. nih.gov Currently, there is no published research on advanced drug delivery systems specifically designed for this compound. This represents a critical area for future investigation to optimize its therapeutic potential.
Developing advanced formulations could enhance preclinical efficacy by improving solubility, increasing bioavailability, extending circulation half-life, and enabling targeted delivery to tumor tissues. Several platforms successfully used for other hydrophobic drugs like paclitaxel could be adapted and explored for this compound. nih.govnih.gov
| Delivery System Type | Potential Advantages for this compound | Key Research Goal |
| Lipid-Based Systems (e.g., Liposomes) | Can encapsulate hydrophobic compounds, improving solubility and altering pharmacokinetic profiles. ascendiacdmo.comfrontiersin.org | Develop a stable liposomal formulation and assess its in vivo efficacy compared to the free compound. |
| Polymeric Nanoparticles (e.g., PLGA) | Offer controlled and sustained drug release, potentially reducing dosing frequency and improving the therapeutic window. mdpi.com | Engineer PLGA nanoparticles to encapsulate this compound and characterize release kinetics. |
| Albumin-Bound Nanoparticles | Leverages natural albumin transport pathways to potentially increase tumor accumulation. nih.gov | Create an albumin-nanoparticle formulation of this compound and evaluate its biodistribution. |
| Hydrogels | Can be used for localized, sustained delivery directly at a tumor site, minimizing systemic exposure. | Formulate an injectable hydrogel for intratumoral administration in relevant preclinical models. |
Bridging Preclinical Findings to Translational Research Paradigms
The initial preclinical data for this compound are encouraging, showing high potency in vivo and favorable preliminary pharmacokinetics, including good exposure and a relatively long half-life. nih.gov However, bridging these early findings to a viable clinical development program requires a structured translational approach.
Key future directions in this area include:
Advanced In Vivo Modeling: Efficacy studies should be expanded beyond standard cell line-derived xenografts to more clinically relevant models, such as patient-derived xenograft (PDX) models. PDX models better recapitulate the heterogeneity of human tumors and can help identify which cancer types are most sensitive to this compound.
Biomarker Discovery: Research is needed to identify predictive biomarkers that can forecast which tumors will respond to this compound. This could involve correlating molecular features (e.g., expression of the drug's target, if identified) with treatment response in preclinical models.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD modeling is required to establish a clear relationship between drug exposure and the anti-tumor effect. nih.gov This is essential for selecting an optimal dosing schedule for first-in-human clinical trials.
Chemistry, Manufacturing, and Controls (CMC): A scalable and reproducible synthesis process for this compound must be developed to produce the compound under Good Manufacturing Practice (GMP) standards for clinical use.
Successfully addressing these translational hurdles is the final and most critical step in determining whether the preclinical promise of this compound can be translated into a meaningful therapeutic for cancer patients.
Q & A
Q. What are the key considerations for designing reproducible synthesis protocols for PTX-013 HCl?
Methodological Answer:
- Follow IUPAC guidelines for compound synthesis and characterization, ensuring detailed documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts) and purification steps (e.g., HPLC parameters) .
- Include validation steps such as NMR, mass spectrometry, and elemental analysis to confirm structural integrity .
- Cross-reference literature on analogous compounds to identify potential pitfalls (e.g., stereochemical instability) and adapt protocols accordingly .
Q. How can researchers establish baseline pharmacological activity for this compound in vitro?
Methodological Answer:
- Use standardized assays (e.g., IC50/EC50 determination in cancer cell lines) with positive/negative controls to contextualize potency .
- Validate assay reproducibility via triplicate experiments and statistical analysis (e.g., ANOVA for inter-group variability) .
- Address batch-to-batch variability by testing multiple synthetic lots and reporting purity thresholds (>95% recommended) .
Q. What spectroscopic techniques are critical for characterizing this compound’s physicochemical properties?
Methodological Answer:
- Prioritize high-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, 2D-COSY) for structural elucidation .
- Supplement with X-ray crystallography if crystalline forms are obtainable to confirm stereochemistry .
- Report solvent-specific UV-Vis spectra and logP values to inform solubility and bioavailability studies .
Advanced Research Questions
Q. How should contradictions in this compound’s mechanism of action across studies be resolved?
Methodological Answer:
- Conduct systematic literature reviews to identify confounding variables (e.g., cell line specificity, assay endpoints) .
- Perform orthogonal assays (e.g., siRNA knockdown vs. inhibitor studies) to validate target engagement .
- Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to design follow-up experiments addressing knowledge gaps .
Q. What strategies optimize in vivo efficacy while minimizing off-target effects of this compound?
Methodological Answer:
Q. How can researchers address discrepancies in this compound’s resistance profiles across preclinical models?
Methodological Answer:
- Perform multi-omics profiling (transcriptomics, proteomics) of resistant vs. sensitive models to identify adaptive mechanisms .
- Validate findings using patient-derived xenografts (PDX) or organoids to improve clinical translatability .
- Apply mixed-methods analysis to integrate quantitative resistance data with qualitative clinical observations .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?
- Use nonlinear regression models (e.g., four-parameter logistic curves) to quantify inter-experiment variability .
- Apply machine learning (e.g., random forests) to identify covariates influencing response thresholds .
Q. How should conflicting bioactivity data between academic and industry studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
